molecular formula C20H14ClN3O2S B2400607 N-(benzo[d]thiazol-2-yl)-1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 899991-88-9

N-(benzo[d]thiazol-2-yl)-1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2400607
CAS No.: 899991-88-9
M. Wt: 395.86
InChI Key: AJIKATMTNAQCMM-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound featuring a benzothiazole ring fused to a pyridine ring, with a chlorobenzyl group and a carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the condensation of 2-aminothiophenol with chloroacetic acid to form 2-hydroxybenzothiazole, which is then further reacted with appropriate reagents to introduce the pyridine and carboxamide functionalities.

Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The pyridine ring can be oxidized to form pyridine-N-oxide derivatives.

  • Reduction: The carboxamide group can be reduced to an amine.

  • Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation: Pyridine-N-oxide derivatives.

  • Reduction: Primary or secondary amines.

  • Substitution: Substituted benzothiazoles or pyridines.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Medicinal Chemistry: It has been studied for its potential anti-inflammatory, antimicrobial, and anticancer properties.

  • Biology: The compound can be used as a tool in biochemical studies to understand enzyme mechanisms and protein interactions.

  • Material Science: Its unique structure makes it suitable for the development of new materials with specific electronic or optical properties.

  • Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Comparison with Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides

  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides

  • Benzothiazole-based anti-tubercular compounds

Uniqueness: This compound is unique due to its specific combination of functional groups and structural features, which can lead to distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O2S/c21-14-6-3-5-13(11-14)12-24-10-4-7-15(19(24)26)18(25)23-20-22-16-8-1-2-9-17(16)27-20/h1-11H,12H2,(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIKATMTNAQCMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=CN(C3=O)CC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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